Aristeromycin

Overview

Description

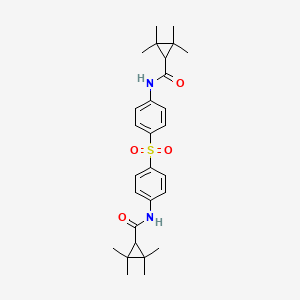

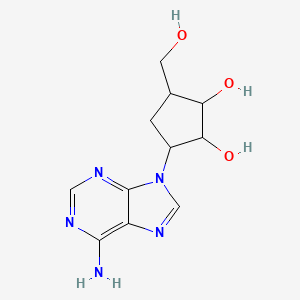

Aristeromycin is a carbocyclic analogue of adenosine, first synthesized in racemic form in 1966 . It was later isolated from the fermentation broth of Streptomyces citricolor, and its structure and absolute configuration were determined . This compound exhibits a variety of biological activities, including inhibition of cell division and elongation in rice plants, inhibition of AMP synthesis in mammalian cells, and inhibition of the enzyme S-adenosylhomocysteine hydrolase .

Mechanism of Action

Target of Action

Aristeromycin primarily targets the enzyme S-adenosyl-L-homocysteine hydrolase (AHCY) . This enzyme plays a crucial role in the metabolism of S-adenosyl-L-homocysteine, a compound involved in various biochemical reactions in the body .

Mode of Action

This compound, being a carbocyclic analogue of adenosine, integrates into biochemical pathways through its mimicry of natural nucleosides . It inhibits the activity of AHCY, thereby affecting various enzymatic processes within cells .

Biochemical Pathways

The inhibition of AHCY by this compound impacts several biochemical pathways. For instance, it can lead to the inhibition of AMP synthesis in mammalian cells . This can affect the energy metabolism of the cells, as AMP is a key component of ATP, the primary energy currency of the cell.

Result of Action

This compound exhibits a wide range of pharmacological properties such as antiviral, anticancer, and antitoxoplasma activities . Its antiviral activities are particularly notable, with effectiveness against human immunodeficiency virus, hepatitis B virus, herpes simplex virus, varicella-zoster virus, influenza virus, and hepatitis C virus .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this compound by Streptomyces citricolor can be optimized by fermentation in a medium lacking both glucose and soluble starch This suggests that the compound’s action, efficacy, and stability may be influenced by the biochemical environment in which it is produced or administered

Biochemical Analysis

Biochemical Properties

Aristeromycin interacts with various enzymes and proteins, playing a significant role in biochemical reactions . Particularly, it inhibits the enzyme S-adenosylhomocysteine hydrolase , which is crucial in methylation reactions in the body. The nature of these interactions involves the structural similarity of this compound to adenosine, allowing it to bind to enzymes and proteins that typically interact with adenosine .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It inhibits AMP synthesis in mammalian cells, affecting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . Its structural similarity to adenosine allows it to bind to the active sites of enzymes such as S-adenosylhomocysteine hydrolase, inhibiting their function .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes such as S-adenosylhomocysteine hydrolase and impacts metabolic flux and metabolite levels . The specifics of these interactions and effects are complex and require further study.

Transport and Distribution

It is likely that it interacts with transporters or binding proteins due to its structural similarity to adenosine

Subcellular Localization

Given its structural similarity to adenosine, it may be directed to specific compartments or organelles that typically interact with adenosine

Preparation Methods

Synthetic Routes and Reaction Conditions: Aristeromycin can be synthesized through various synthetic routes. One common method involves the formation of a C-C bond between C-2 and C-6 of glucose . This process includes precursor incorporation experiments with labeled glucose and fructose, followed by fermentation in a medium lacking glucose and soluble starch .

Industrial Production Methods: Industrial production of this compound typically involves fermentation using Streptomyces citricolor. The fermentation process is optimized by using replacement cultures and specific media conditions to enhance the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Aristeromycin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products: The major products formed from the reactions of this compound include various derivatives with enhanced antiviral, anticancer, and antitoxoplasma activities .

Scientific Research Applications

Aristeromycin and its derivatives have a wide range of scientific research applications. They are widely used as antiviral agents against human immunodeficiency virus, hepatitis B virus, herpes simplex virus, varicella-zoster virus, influenza virus, and hepatitis C virus . Additionally, this compound has shown potential in anticancer and antitoxoplasma activities . The compound is also used in studies related to the inhibition of S-adenosylhomocysteine hydrolase, which is crucial for understanding its mechanism of action and potential therapeutic applications .

Comparison with Similar Compounds

- Neplanocin A

- Coformycin

- Adecypenol

Comparison: Aristeromycin is unique among carbocyclic nucleosides due to its specific inhibition of S-adenosylhomocysteine hydrolase . While neplanocin A and coformycin also inhibit this enzyme, this compound’s structure and biological activities make it distinct . Adecypenol, another similar compound, shares structural similarities with this compound but has different biological activities .

This compound’s unique properties and wide range of applications make it a valuable compound in scientific research and potential therapeutic development.

Properties

IUPAC Name |

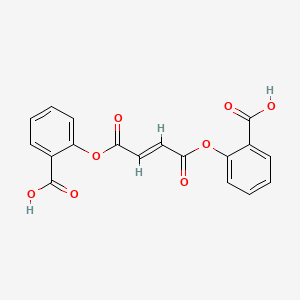

3-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h3-6,8-9,17-19H,1-2H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRNVLGKAGREKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940824 | |

| Record name | 3-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19186-33-5 | |

| Record name | aristeromycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]phenyl]acetamide](/img/structure/B1667510.png)

![2-Allyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1667513.png)

![2-(4-methylphenyl)-4H-benzo[h]chromen-4-one](/img/structure/B1667514.png)

![5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1667515.png)